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Compound of Interest

Compound Name: 1H-indazole-5-carboxylic Acid

Cat. No.: B268021 Get Quote

An In-depth Technical Guide to 1H-indazole-5-
carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-indazole-5-carboxylic acid, a

key heterocyclic building block in medicinal chemistry. This document outlines its chemical

properties, synthesis methodologies, and its role in the development of targeted therapeutics,

particularly in the context of PARP inhibition.

Core Compound Properties
1H-indazole-5-carboxylic acid is a stable, solid organic compound. Its fundamental properties

are summarized below.
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Property Value Citations

CAS Number 61700-61-6

Molecular Formula C₈H₆N₂O₂

Molecular Weight 162.15 g/mol

Appearance
Off-white to yellow

solid/powder

Melting Point 318-322 °C

Synthesis of 1H-indazole-5-carboxylic acid
The synthesis of the 1H-indazole ring system can be achieved through various strategic routes,

often involving cyclization reactions. While a specific, detailed protocol for 1H-indazole-5-
carboxylic acid is not readily available in peer-reviewed synthesis archives like Organic

Syntheses, a common and effective method is the Jacobson Indazole Synthesis. This involves

the cyclization of an appropriate N-nitroso-o-acetotoluidide derivative.

For the synthesis of 1H-indazole-5-carboxylic acid, a plausible starting material would be 4-

amino-3-methylbenzoic acid. The general synthetic workflow is depicted below.
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Synthesis Workflow
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A plausible synthetic pathway for 1H-indazole-5-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b268021?utm_src=pdf-body-img
https://www.benchchem.com/product/b268021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b268021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: General Jacobson Indazole
Synthesis
This protocol is a generalized adaptation for the synthesis of an indazole ring system and

would require optimization for the specific synthesis of 1H-indazole-5-carboxylic acid from 4-

amino-3-methylbenzoic acid.

Acetylation: The starting material, 4-amino-3-methylbenzoic acid, is acetylated using acetic

anhydride, often in the presence of a mild base or acid catalyst, to protect the amino group

and form 4-acetamido-3-methylbenzoic acid.

Nitrosation: The acetylated intermediate is then treated with a nitrosating agent, such as

sodium nitrite in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low

temperatures (typically 0-5 °C), to form the N-nitroso derivative.

Cyclization: The N-nitroso intermediate is then induced to cyclize. This is typically achieved

by treatment with a base (e.g., sodium hydroxide or sodium ethoxide) in an alcoholic solvent.

The reaction mixture is often heated to facilitate the intramolecular cyclization, which

involves the loss of the acetyl group and the formation of the indazole ring.

Workup and Purification: Following the cyclization, the reaction mixture is acidified to

precipitate the crude 1H-indazole-5-carboxylic acid. The product can then be collected by

filtration and purified by recrystallization from a suitable solvent system, such as

ethanol/water.

Applications in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their

ability to interact with a wide range of biological targets. They are particularly prominent in the

development of kinase inhibitors and other targeted cancer therapies. 1H-indazole-5-
carboxylic acid serves as a valuable intermediate in the synthesis of more complex bioactive

molecules.

Role as a Pharmacophore in PARP Inhibitors
The indazole nucleus is a key structural feature in several Poly(ADP-ribose) polymerase

(PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically
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validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as

those with BRCA1/2 mutations. This concept is known as synthetic lethality.

While the prominent PARP inhibitor Niraparib features an indazole-7-carboxamide core, the

indazole-5-carboxamide scaffold is also actively explored in the design of novel PARP

inhibitors. The general mechanism of PARP inhibition is illustrated below.
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Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocol: PARP Enzymatic Assay
To evaluate the efficacy of new compounds derived from 1H-indazole-5-carboxylic acid as

PARP inhibitors, a PARP enzymatic assay is a standard in vitro method.

Objective: To determine the concentration of a test compound required to inhibit 50% of PARP

enzyme activity (IC₅₀).

Materials:

Recombinant human PARP1 enzyme

Histone H1 (as a substrate)

Biotinylated NAD+

Activated DNA (e.g., salmon sperm DNA)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

Streptavidin-coated 96-well plates

HRP-conjugated anti-biotin antibody

TMB substrate

Stop solution (e.g., 1 M H₂SO₄)

Test compounds (derivatives of 1H-indazole-5-carboxylic acid) dissolved in DMSO

Procedure:

Plate Coating: Coat streptavidin plates with histone H1 and incubate. Wash the plates to

remove any unbound histone.

Compound Preparation: Prepare serial dilutions of the test compounds and known PARP

inhibitors (as positive controls) in the assay buffer.
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Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound

at various concentrations.

Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

Washing: Wash the plates to remove unincorporated biotinylated NAD+.

Detection: Add HRP-conjugated anti-biotin antibody and incubate. Following another wash

step, add the TMB substrate.

Measurement: Stop the reaction with a suitable stop solution and measure the absorbance

at a specific wavelength (e.g., 450 nm) using a plate reader.

Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the

percentage of inhibition for each compound concentration and determine the IC₅₀ value by

fitting the data to a dose-response curve.

Conclusion
1H-indazole-5-carboxylic acid is a valuable and versatile building block in the field of

medicinal chemistry. Its stable heterocyclic structure provides a robust scaffold for the

synthesis of a wide array of derivatives. As demonstrated by its relevance to the development

of PARP inhibitors, this compound and its analogues are of significant interest for the discovery

of novel therapeutics, particularly in the area of oncology. The experimental protocols and

pathways detailed in this guide offer a foundational understanding for researchers engaged in

the synthesis and evaluation of new chemical entities based on the indazole core.

To cite this document: BenchChem. [1H-indazole-5-carboxylic acid CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b268021#1h-indazole-5-carboxylic-acid-cas-number-
and-molecular-weight]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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